chemical structure and physical properties of N-chloro-N'-phenylurea
chemical structure and physical properties of N-chloro-N'-phenylurea
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of N-chloro-N'-phenylurea
This guide provides a comprehensive technical overview of N-chloro-N'-phenylurea, a compound of interest for researchers in synthetic chemistry, drug development, and materials science. Given the limited availability of direct literature on the isolated compound, this document focuses on its formation via the chlorination of N-phenylurea, its inferred chemical and physical properties based on analogous structures, and the critical considerations for its handling and characterization.
Introduction: The Context of Phenylurea Derivatives
Phenylurea and its derivatives are a significant class of organic compounds with a wide array of applications, ranging from herbicides to potent therapeutics.[1][2] Their biological activity is often attributed to the urea functional group's ability to form strong hydrogen bonds with biological targets. The introduction of a chlorine atom onto one of the urea nitrogens, to form an N-chloro-urea, can dramatically alter the molecule's reactivity and potential applications, making N-chloro-N'-phenylurea a subject of scientific curiosity.
Chemical Structure and Synthesis
The core structure of N-chloro-N'-phenylurea consists of a central urea moiety with a chlorine atom attached to one nitrogen and a phenyl group to the other.
Molecular Structure
The molecular formula for N-chloro-N'-phenylurea is C₇H₇ClN₂O. The presence of the N-Cl bond introduces a reactive site susceptible to various chemical transformations.
Caption: Molecular structure of N-chloro-N'-phenylurea.
Synthesis Pathway: Chlorination of N-phenylurea
While a definitive, isolated synthesis of N-chloro-N'-phenylurea is not widely published, its formation is readily achieved through the chlorination of its precursor, N-phenylurea. This reaction is of significant interest in water treatment processes where phenylurea-based herbicides may be present.[1]
The reaction of phenylurea with a chlorinating agent, such as sodium hypochlorite (NaOCl), proceeds via an N-chlorination mechanism.[3] The reaction conditions, particularly pH, play a crucial role in the kinetics and the final product distribution.[1]
Caption: Synthesis workflow for N-chloro-N'-phenylurea.
Experimental Protocol: In Situ Generation of N-chloro-N'-phenylurea
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Precursor Synthesis: N-phenylurea can be synthesized by reacting aniline with urea.
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Dissolution: Dissolve a known quantity of N-phenylurea in an appropriate aqueous buffer solution. The pH of this solution is a critical parameter for controlling the chlorination reaction.
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Chlorination: Add a standardized solution of sodium hypochlorite dropwise to the stirred N-phenylurea solution at a controlled temperature (e.g., 20-25°C). The molar ratio of phenylurea to hypochlorite should be carefully controlled.
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Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to observe the disappearance of the starting material and the emergence of new product peaks.
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Characterization: The resulting solution containing N-chloro-N'-phenylurea can then be subjected to spectroscopic analysis (LC-MS, NMR).
Physical and Chemical Properties
| Property | Inferred Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Weight | 170.60 g/mol | Calculated from the molecular formula C₇H₇ClN₂O. |
| Melting Point | Expected to be a solid at room temperature. The melting point may be lower than that of N-phenylurea (147 °C) due to the disruption of intermolecular hydrogen bonding by the N-chloro group.[4] | The introduction of a bulky chlorine atom can disrupt crystal packing. |
| Solubility | Likely to have low solubility in water and better solubility in organic solvents like dichloromethane and acetonitrile. | Phenylurea itself has limited water solubility. |
| Stability | N-chloro-ureas are known to be reactive and can be unstable, particularly in the presence of light, heat, or certain metals. Stability is also pH-dependent.[3][5] | The N-Cl bond is relatively weak and can undergo homolytic or heterolytic cleavage. |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic features for N-chloro-N'-phenylurea based on the analysis of its parent compound and general principles of spectroscopy.
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group. The chemical shifts of the N-H protons will be significantly different from those in N-phenylurea due to the electronic effect of the adjacent chlorine atom. The integration of the aromatic region should correspond to 5 protons, and the N-H protons will likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the carbons of the phenyl ring. The chemical shift of the carbonyl carbon in ureas typically appears around 155-165 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in N-chloro-N'-phenylurea.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3200-3400 | N-H stretching | A broad peak, potentially sharper than in N-phenylurea due to altered hydrogen bonding. |
| ~1700 | C=O stretching (Amide I) | A strong, sharp absorption, characteristic of the urea carbonyl group.[7] |
| 1500-1600 | N-H bending, C=C stretching | Peaks corresponding to the aromatic ring and N-H deformation. |
| 700-800 | N-Cl stretching | A weak to medium absorption in the fingerprint region. |
Mass Spectrometry
Mass spectrometry would be crucial for confirming the molecular weight and fragmentation pattern of N-chloro-N'-phenylurea.
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Molecular Ion Peak (M⁺): Expected at m/z = 170 and 172 in an approximate 3:1 ratio, which is characteristic of the isotopic pattern of a single chlorine atom.
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Fragmentation: Key fragmentation pathways would likely involve the loss of Cl, CO, and cleavage of the urea-phenyl bond.
Reactivity and Stability
The reactivity of N-chloro-N'-phenylurea is dominated by the N-Cl bond. This bond can act as a source of electrophilic chlorine, making the compound a potential chlorinating agent.
Studies on the chlorination of phenylurea herbicides indicate that the reaction can proceed at both the nitrogen atoms and the aromatic ring.[1] The stability of N-chloroureas is influenced by pH. The formation of monochlorourea is favored under acidic conditions, while further reactions and potential decomposition are more prevalent in neutral to alkaline conditions.[5]
It is also important to note that mixing urea-containing compounds with hypochlorite can lead to the formation of unstable and potentially explosive nitrogen trichloride under certain conditions, particularly with an excess of hypochlorite and in alkaline environments.[8]
Safety and Handling
Given the reactive nature of the N-Cl bond and the potential for the formation of hazardous byproducts, N-chloro-N'-phenylurea should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile compounds or aerosols.[11]
-
Incompatible Materials: Avoid contact with strong acids, bases, reducing agents, and combustible materials.[11]
-
Storage: If isolated, the compound should be stored in a cool, dry, dark place to minimize decomposition.
Conclusion
N-chloro-N'-phenylurea, while not extensively characterized as an isolated compound, represents an important intermediate in the chlorination of phenylurea derivatives. Its properties can be logically inferred from its structure and the well-documented chemistry of related compounds. This guide provides a foundational understanding for researchers interested in the synthesis, characterization, and application of this reactive molecule, emphasizing a scientifically rigorous approach based on established chemical principles. Further research into the isolation and detailed characterization of N-chloro-N'-phenylurea would be a valuable contribution to the field.
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